molecular formula C17H27Cl2N3O3 B2784926 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl piperidine-4-carboxylate;dihydrochloride CAS No. 2309473-86-5

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl piperidine-4-carboxylate;dihydrochloride

Cat. No. B2784926
CAS RN: 2309473-86-5
M. Wt: 392.32
InChI Key: QBLVDKOTSXLPQN-UHFFFAOYSA-N
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Description

The compound “2-(2-Methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl piperidine-4-carboxylate;dihydrochloride” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the creation of novel aliphatic, aromatic, and heterocyclic amine derivatives . The synthesized compounds are characterized by 1H-NMR, FTIR, and elemental analysis .


Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Scientific Research Applications

Antitumor Activity

Research highlights the potential antitumor applications of compounds structurally related to 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl piperidine-4-carboxylate. For example, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones showed remarkable activity against 57 cancer cell lines, indicating the therapeutic potential of similar compounds in oncology (Insuasty et al., 2013).

Antimicrobial Applications

Novel derivatives have been synthesized for their antimicrobial efficacy. A series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives displayed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, showcasing their promise as antimicrobial agents (Krishnamurthy et al., 2011).

Synthetic Methodologies

The compound's structure serves as a foundation for developing synthetic methodologies. For instance, a novel and efficient one-pot synthesis of 2-aminopyrimidinones demonstrates the compound's utility in facilitating the synthesis of complex molecules, highlighting its significance in synthetic chemistry (Bararjanian et al., 2010).

Antiproliferative Effects

Research on derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one has identified compounds with significant antiproliferative activity against human cancer cell lines. This suggests the compound's framework is valuable for developing new anticancer agents with potential clinical applications (Mallesha et al., 2012).

Insecticidal Properties

Pyridine derivatives, structurally related to the compound , have shown insecticidal activity. For instance, specific derivatives demonstrated significant toxicity against cowpea aphid, Aphis craccivora Koch, suggesting potential applications in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl piperidine-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3.2ClH/c1-12-14(16(21)20-10-3-2-4-15(20)19-12)7-11-23-17(22)13-5-8-18-9-6-13;;/h13,18H,2-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLVDKOTSXLPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCOC(=O)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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